molecular formula C25H33NOS2 B15160534 4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one CAS No. 821781-57-1

4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B15160534
CAS No.: 821781-57-1
M. Wt: 427.7 g/mol
InChI Key: MCCLKIAOADRLLB-UHFFFAOYSA-N
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Description

4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique chemical structure and properties This compound features a benzothiazole ring substituted with a dodecylsulfanyl group and a cyclohexa-2,5-dien-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to enhance yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on these targets, leading to changes in their activity. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting key enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of a benzothiazole ring and a dodecylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

821781-57-1

Molecular Formula

C25H33NOS2

Molecular Weight

427.7 g/mol

IUPAC Name

4-(6-dodecylsulfanyl-1,3-benzothiazol-2-yl)phenol

InChI

InChI=1S/C25H33NOS2/c1-2-3-4-5-6-7-8-9-10-11-18-28-22-16-17-23-24(19-22)29-25(26-23)20-12-14-21(27)15-13-20/h12-17,19,27H,2-11,18H2,1H3

InChI Key

MCCLKIAOADRLLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)O

Origin of Product

United States

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